4-Bromobutyraldehyde
Overview
Description
4-Bromobutyraldehyde is a chemical compound that has been the subject of various research studies due to its utility as a building block in organic synthesis. It is a brominated aldehyde that serves as a key intermediate in the synthesis of a wide range of chemical compounds, including chiral bromohydrins, Schiff bases, and hydrazone derivatives.
Synthesis Analysis
The synthesis of chiral bromohydrins from 4-Bromobutyraldehyde has been demonstrated through a one-pot stereoselective process. This involves the reaction of Grignard reagents with optically active α-bromoaldehydes, which are generated in situ by direct asymmetric bromination of aldehydes catalyzed by a binaphthyl-based secondary amine . Additionally, Schiff base monomers derived from 4-bromobenzaldehyde have been synthesized via condensation reactions with aromatic aminophenols, which are then converted into polyphenol derivatives through oxidative polycondensation reactions .
Molecular Structure Analysis
The molecular structure of derivatives of 4-Bromobutyraldehyde has been extensively studied. For instance, the crystal structure of a novel hydrazone Schiff base compound synthesized from 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde was determined using single crystal XRD, revealing a monoclinic system with space group P21/c . Another study reported the structure of a 4-bromobenzohydrazide derivative characterized by single crystal X-ray structure determination, which showed molecules linked by hydrogen bonds into a two-dimensional network .
Chemical Reactions Analysis
4-Bromobutyraldehyde and its derivatives participate in various chemical reactions. For example, the reaction of 4-bromobenzaldehyde with substituted acetophenones and urea can lead to the synthesis of aryl-substituted pyrimidin-2-ones or hexahydropyrimido[4,5-d]pyrimidin-2,7-diones, depending on the substituents and solvent used . Bromination of these compounds yields 5-bromopyrimidin-2-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds derived from 4-Bromobutyraldehyde have been characterized using various techniques. Schiff base monomers derived from 4-bromobenzaldehyde were characterized by solubility tests, FT-IR, NMR, and other spectroscopic methods. Their electrochemical and optical properties were investigated, and the effects of electron-donating groups on these properties were discussed . The vibrational spectroscopic studies of the hydrazone Schiff base compound were performed using FT-IR and FT-Raman spectral analysis, complemented by DFT calculations . The antibacterial properties of 4-bromobenzohydrazide derivatives were also evaluated, with their structures determined by spectroscopic methods .
Scientific Research Applications
Biocatalytic Production of Chiral Compounds
- Research Focus : The biocatalytic reduction system for producing methyl 4-bromo-3-hydroxybutyrate enantiomers using engineered proteins.
- Key Insight : This method utilizes mutant enzymes for asymmetric reduction, highlighting 4-Bromobutyraldehyde derivatives' importance in synthesizing chiral molecules.
- Source : (Asako et al., 2010).
Photocatalysis in Organic Synthesis
- Research Focus : Light-driven organocatalysis using bismuth-based materials and imidazolidinone as catalysts.
- Key Insight : The study demonstrates the use of sunlight for asymmetric alkylation of aldehydes with α-bromocarbonyl compounds, including 4-Bromobutyraldehyde derivatives.
- Source : (Riente et al., 2014).
Enantioselective Organocatalysis
- Research Focus : Enantioselective α- and γ-alkylation of aldehydes and enals with bromomalonates.
- Key Insight : The research highlights the role of 4-Bromobutyraldehyde in facilitating selective chemical transformations under light activation.
- Source : (Silvi et al., 2015).
Palladium-Catalyzed Cross-Coupling
- Research Focus : Synthetic applications of bromoaldehydes in palladium-catalyzed cross-coupling reactions.
- Key Insight : This review underscores the utility of 4-Bromobutyraldehyde in constructing biologically and materially significant compounds.
- Source : (Ghosh & Ray, 2017).
Applications in Material Science
- Research Focus : Use of bromoaromatic compounds in controlling the morphology and crystallization of semiconducting polymer blends.
- Key Insight : This research illustrates the role of 4-Bromobutyraldehyde derivatives in enhancing the performance of organic photovoltaic devices.
- Source : (Liu et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-bromobutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7BrO/c5-3-1-2-4-6/h4H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZBZKVJMOEKGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191991 | |
Record name | 4-Bromobutyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobutyraldehyde | |
CAS RN |
38694-47-2 | |
Record name | 4-Bromobutanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38694-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromobutyraldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038694472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromobutyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobutyraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.156 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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